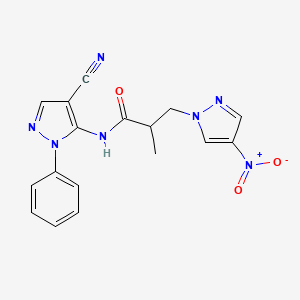![molecular formula C21H21N5O7 B10943598 5-({4-[(1Z)-1-{2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid](/img/structure/B10943598.png)
5-({4-[(1Z)-1-{2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinylidene}ethyl]phenoxy}methyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID is a complex organic compound that features a furoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the nitro group, and the coupling of the furoic acid moiety. Common reagents used in these reactions include hydrazine derivatives, nitroalkanes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-{[4-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the pyrazole ring.
Substitution: The phenoxy and furoic acid moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various acids and bases to facilitate substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome, but typically involve controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce new functional groups onto the phenoxy or furoic acid moieties.
Scientific Research Applications
5-{[4-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[4-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID involves its interaction with various molecular targets. The nitro group and pyrazole ring are key functional groups that can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share similar aromatic structures and have diverse biological activities.
Imidazole Derivatives: Known for their broad range of chemical and biological properties.
Benzimidazoles: Contain a benzene ring fused to an imidazole ring and are used in various therapeutic applications.
Uniqueness
5-{[4-(1-{(Z)-2-[2-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZONO}ETHYL)PHENOXY]METHYL}-2-FUROIC ACID is unique due to its combination of functional groups, which provide a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H21N5O7 |
|---|---|
Molecular Weight |
455.4 g/mol |
IUPAC Name |
5-[[4-[(Z)-C-methyl-N-[2-(3-methyl-4-nitropyrazol-1-yl)propanoylamino]carbonimidoyl]phenoxy]methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C21H21N5O7/c1-12(22-23-20(27)14(3)25-10-18(26(30)31)13(2)24-25)15-4-6-16(7-5-15)32-11-17-8-9-19(33-17)21(28)29/h4-10,14H,11H2,1-3H3,(H,23,27)(H,28,29)/b22-12- |
InChI Key |
RNDGOAMNADVTST-UUYOSTAYSA-N |
Isomeric SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)N/N=C(/C)\C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)O |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)NN=C(C)C2=CC=C(C=C2)OCC3=CC=C(O3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[(7E)-7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(naphthalen-1-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10943517.png)
![N-[3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propyl]-2-(1-ethyl-1H-pyrazol-4-yl)-4-quinolinecarboxamide](/img/structure/B10943524.png)
![(2E)-2-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-N-phenylhydrazinecarbothioamide](/img/structure/B10943534.png)

![ethyl 6-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B10943545.png)
![(2E)-2-{3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B10943564.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-prop-2-en-1-ylthiourea](/img/structure/B10943576.png)

![1-[5-(2-hydroxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone](/img/structure/B10943582.png)
![{1-[(4-Fluorophenyl)sulfonyl]piperidin-3-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10943590.png)
![3-{2-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10943602.png)
![methyl 5-[(2-{(1Z)-1-[2-({5-[(4-nitrophenoxy)methyl]furan-2-yl}carbonyl)hydrazinylidene]ethyl}phenoxy)methyl]furan-2-carboxylate](/img/structure/B10943608.png)
![2-{5-[(3,4-dimethylphenoxy)methyl]furan-2-yl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943611.png)
![2-[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10943613.png)
